Non-Hypnotic CNS Depressant Classification: Procymate vs. Hexapropymate
Procymate is classified as a non-hypnotic central nervous system depressant, explicitly differentiated from hexapropymate, which is formally categorized as a hypnotic/sedative agent under ATC code N05CM10 (Hypnotics and Sedatives) . The BIAM pharmacological entry for Procymate lists its principal effect as 'ANXIOLYTIQUE' (anxiolytic), with sedation listed as a secondary property . In contrast, hexapropymate's primary registered indication is insomnia, with a typical adult hypnotic dose of 100–400 mg administered at bedtime . This classification gap identifies Procymate as more suitable for anxiolytic applications where minimizing daytime sedation is a critical experimental variable or procurement criterion.
| Evidence Dimension | Primary pharmacological classification — hypnotic vs. non-hypnotic designation |
|---|---|
| Target Compound Data | Procymate: Non-hypnotic CNS depressant; principal effect = ANXIOLYTIQUE; ATC code unassigned |
| Comparator Or Baseline | Hexapropymate: Hypnotic/sedative; ATC N05CM10 (Hypnotics and Sedatives); principal indication = insomnia |
| Quantified Difference | Qualitative classification gap: anxiolytic-selective (non-hypnotic) vs. hypnotic-dominant profile |
| Conditions | Regulatory pharmacological classification per ATC coding system and French drug monograph (BIAM) |
Why This Matters
Procurement of a non-hypnotic carbamate is essential for anxiolytic research programs where hypnotic contamination of behavioral endpoints must be avoided.
- [1] BIAM. PROCYMATE — Effets Recherchés: ANXIOLYTIQUE (principal). Dernière mise à jour: 7/4/1999. View Source
- [2] NCATS Inxight Drugs. HEXAPROPYMATE — hypnotic/sedative drug, ATC N05CM10. Accessed 2026. View Source
